molecular formula C19H18FN3O3S B2819805 N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034432-91-0

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2819805
CAS RN: 2034432-91-0
M. Wt: 387.43
InChI Key: GBCAQQKVJMOWEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Bipyridine derivatives, such as the compound , typically have a structure based on two pyridine rings . The exact molecular structure of this specific compound would require more detailed information or computational modeling to determine.

Scientific Research Applications

Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. They coordinate with metal centers, influencing catalytic activity. Researchers have explored the synthesis of bipyridine derivatives using metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling. These methods allow for the efficient construction of complex molecules by connecting different fragments. By fine-tuning the ligand structure, scientists can optimize catalytic performance and selectivity .

Photosensitizers

Bipyridine-based compounds exhibit intriguing photophysical properties, making them valuable in photodynamic therapy and solar energy conversion. Their ability to absorb and transfer energy upon light exposure allows them to act as photosensitizers. Researchers investigate their potential for targeted cancer treatment and as components in dye-sensitized solar cells (DSSCs). The electron-rich nature of these compounds enhances their light-harvesting capabilities .

Supramolecular Architectures

Supramolecular chemistry explores non-covalent interactions to create complex structures. Bipyridines participate in self-assembly processes, forming intricate architectures through hydrogen bonding, π-π stacking, and metal coordination. These supramolecular assemblies find applications in drug delivery, molecular recognition, and nanotechnology. By designing bipyridine-based host-guest systems, researchers create functional materials with tailored properties .

Viologens

Viologens are redox-active compounds with two bipyridine units connected by a central linker. These molecules undergo reversible electron transfer, making them useful in electrochromic devices, sensors, and batteries. Researchers explore viologens’ electrochemical behavior and their potential as energy storage materials. The ethoxy and fluorosulfonamide substituents in our compound could influence its redox properties .

Novel Synthetic Transformations

Researchers continually seek innovative synthetic methods for bipyridine derivatives. The cyclocondensation reaction between aromatic diamines and Zincke salts (1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium) yields conjugated oligomers. These oligomers contain multiple aromatic or heterocyclic residues and find applications in materials science and organic electronics .

Heterogeneous Catalysis

While bipyridine compounds often coordinate with metal centers, their strong binding can hinder catalytic activity. Recent advances explore heterogeneous catalysis using metal complexes immobilized on solid supports. By anchoring bipyridine ligands to surfaces, researchers aim to enhance catalytic efficiency while maintaining stability. These systems have applications in green chemistry and sustainable processes .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAQQKVJMOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

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